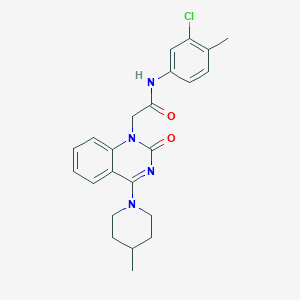

N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as ML277, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It was first identified as a potent and selective activator of the KCNQ1 potassium channel, which plays a key role in regulating the electrical activity of the heart. Since then, ML277 has been investigated for its potential in treating a variety of diseases, including epilepsy, cardiac arrhythmias, and diabetes.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonism

N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a compound that has been explored for its antagonistic activity against cannabinoid receptors. Studies have focused on understanding the structure-activity relationships of pyrazole derivatives, aiming to find potent and selective cannabinoid receptor antagonists. Such compounds are valuable for characterizing cannabinoid receptor binding sites and could potentially serve as pharmacological probes. Moreover, they hold therapeutic promise for antagonizing the adverse effects associated with cannabinoids and cannabimimetic agents. The structural requirements for potent activity include specific substituents on the pyrazole ring and a piperidinyl carboxamide group, indicating a nuanced interaction with the CB1 receptor (Lan et al., 1999).

Molecular Interactions with CB1 Receptor

Further research into the molecular interaction of such compounds with the CB1 cannabinoid receptor has been conducted. Studies using the AM1 molecular orbital method have revealed various conformations of the compound, contributing to an understanding of how its structure influences binding to the CB1 receptor. This research supports the development of unified pharmacophore models for CB1 receptor ligands and provides insights into the potential antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Bioactivity of Metal Complexes

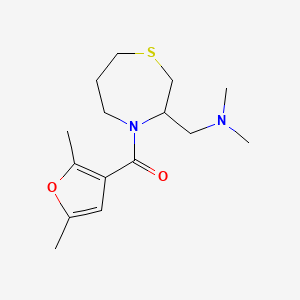

The synthesis and characterization of metal complexes with benzamide derivatives, including those similar to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, have been explored. These complexes exhibit significant antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents. The improved activity of copper complexes over free ligands highlights the role of metal coordination in enhancing biological efficacy (Khatiwora et al., 2013).

Alzheimer’s Disease Drug Candidates

Compounds structurally related to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide have been synthesized to assess their potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. Such research paves the way for developing new therapeutic agents capable of mitigating the symptoms of neurodegenerative diseases (Rehman et al., 2018).

Selective Killing of Bacterial Persisters

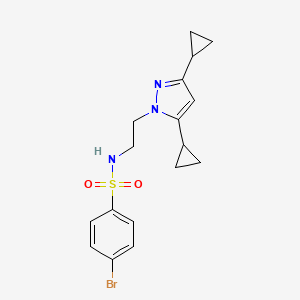

Another intriguing application is the discovery of compounds that selectively kill bacterial persisters, which are cells that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This specificity could lead to novel approaches in combating bacterial infections, particularly those resistant to conventional antibiotics. The identification of such chemical compounds underscores the potential for targeted antibacterial therapies (Kim et al., 2011).

Eigenschaften

IUPAC Name |

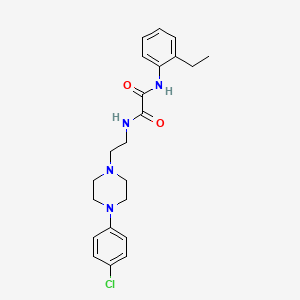

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-8-7-16(2)19(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMPHQBENPUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B2535988.png)

![6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535989.png)

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)

![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride](/img/structure/B2535993.png)

![3-cyclopentyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)

![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)

![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)